Beta-Amyloid (1-10) is a peptide fragment derived from the larger beta-amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of the first ten amino acids of the beta-amyloid peptide and has been studied extensively in both mouse and rat models to understand its role in neurodegenerative processes. The sequence of beta-amyloid (1-10) in mice and rats differs slightly from that in humans, which may influence its biological activity and interactions within the brain.
Beta-Amyloid (1-10) can be synthesized using solid-phase peptide synthesis techniques, allowing for high purity and specific modifications if necessary. Commercial sources include companies like Anaspec and Merck Millipore, which provide this peptide for research purposes, particularly in studies related to Alzheimer's disease.
Beta-Amyloid (1-10) falls under the classification of neuropeptides and is specifically categorized as an amyloid peptide. It is involved in various biochemical pathways related to neurodegeneration and synaptic dysfunction.
The synthesis of Beta-Amyloid (1-10) typically involves solid-phase peptide synthesis, a method that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This technique enables precise control over the sequence and composition of the peptide.
The primary sequence for Beta-Amyloid (1-10) includes:
This sequence can be represented as follows:
Beta-Amyloid (1-10) participates in several biochemical reactions, primarily involving proteolytic cleavage by secretases. These enzymes play critical roles in generating longer amyloid peptides from the precursor protein.
The mechanism by which Beta-Amyloid (1-10) exerts its effects involves several pathways:
Studies have shown that oligomeric forms of beta-amyloid can bind to neuronal membranes, leading to alterations in calcium signaling and subsequent neuronal death .
Beta-Amyloid (1-10) appears as a white lyophilized powder when synthesized. It is soluble in aqueous solutions at physiological pH levels.
Key chemical properties include:
Relevant data regarding solubility and stability are crucial for experimental applications, particularly in vivo studies where concentration must be carefully controlled.
Beta-Amyloid (1-10) has several applications in scientific research:
Amyloid-beta (Aβ) peptides, including the N-terminal fragment Aβ(1-10), are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP). This process involves two key enzymes: β-secretase (BACE1) and γ-secretase.
β-Secretase initiates APP processing by cleaving the extracellular domain, releasing soluble APPβ (sAPPβ) and leaving a 99-amino-acid membrane-bound C-terminal fragment (C99) [2] [4]. Subsequent cleavage of C99 by the γ-secretase complex (comprising presenilin, nicastrin, Aph-1, and Pen-2) occurs within the transmembrane domain [6]. This process follows a "tripeptide trimming" mechanism:
The γ-secretase complex exhibits processive proteolysis, producing Aβ fragments through stepwise cleavage. Aβ(1-10) is a stable metabolite detectable in rodent brains, serving as a biomarker for amyloidogenic APP processing [6] [8].
Table 1: γ-Secretase Cleavage Products in Rodent APP Processing
Substrate | Primary Cleavage Site | Intermediate Products | Final Aβ Fragments |
---|---|---|---|
C99 (β-CTF) | ε-site (Aβ48/49) | Aβ45, Aβ46, Aβ43 | Aβ40, Aβ42, Aβ38 |
C83 (α-CTF) | - | p3 peptide | Aβ(1-17)-like fragments |
Rodent APP homologs differ from human APP at three critical positions in the Aβ domain:
These substitutions significantly impact protease affinity:
Table 2: Species-Specific APP Residues Influencing Aβ(1-10) Production
Species | Position 5 | Position 10 | BACE1 Affinity (Relative) | Aβ(1-40) Yield (vs. Human) |
---|---|---|---|---|
Human | Arg | His | 1.0 (Reference) | 100% |
Rat | Arg | His | 0.9 | 95% |
Mouse | Gly | Arg | 0.3 | 30% |
The γ-secretase complex exhibits stochastic cleavage that generates Aβ peptides of varying lengths. Two predominant isoforms have distinct biophysical properties:
In rodent models, the Aβ42/Aβ40 ratio determines neurotoxicity:
Table 3: Structural Determinants of Aβ Isoform Behavior in Rodents
Property | Aβ40 | Aβ42 | Structural Basis |
---|---|---|---|
C-terminal residues | Val40 | Ala42 | Extended hydrophobic domain |
β-sheet propensity | 28% | 42% | Additional β-strand at residues 41-42 |
Oligomerization rate | Low (t½ = 12h) | High (t½ = 25min) | Exposed hydrophobic patches |
Membrane interaction | Weak | Strong | Lipid bilayer penetration |
Neurobiological implications:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5